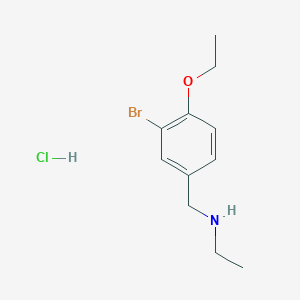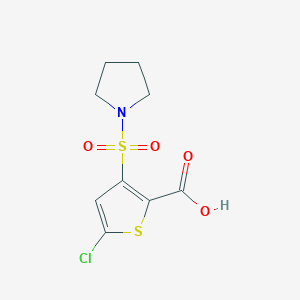![molecular formula C19H16N4O B4768881 3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4768881.png)
3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Descripción general
Descripción
3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H16N4O and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.13241115 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Biological Activity
The compound's crystal structure has been synthesized and analyzed, showing moderate anticancer activity. This synthesis and analysis contribute to understanding the compound's potential in cancer treatment research (Lu Jiu-fu et al., 2015).
Receptor-Ligand Recognition
Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives, including this compound, has been conducted to achieve improved receptor-ligand recognition. This is significant for developing potent and selective human A3 adenosine receptor antagonists, which have implications in various therapeutic areas (Squarcialupi et al., 2016).
Anti-inflammatory Properties
Research has demonstrated that certain pyrazolo[1,5-a]pyrimidines have anti-inflammatory properties without ulcerogenic activity, marking a significant step in developing safer anti-inflammatory drugs (Auzzi et al., 1983).
Pharmacological Evaluation
Studies on 2-arylpyrazolo[4,3-d]pyrimidin-7-amines have shown their potential as human A3 adenosine receptor antagonists. This research provides insights into the development of treatments for conditions like neurotoxicity (Squarcialupi et al., 2013).
Synthesis of Novel Derivatives
The synthesis of novel oxo pyrimido pyrimidine derivatives has been carried out, expanding the compound's chemical diversity and potential applications (Jadhav et al., 2022).
cGMP Phosphodiesterase Inhibition
Some 6-phenylpyrazolo[3,4-d]pyrimidones, structurally related to this compound, have been found to inhibit cGMP specific phosphodiesterase, indicating potential use in managing conditions like hypertension (Dumaitre & Dodic, 1996).
Functional Fluorophores
The compound has been used as an intermediate for the synthesis of functional fluorophores, showing promise in applications like biological imaging or environmental sensing (Castillo et al., 2018).
Antioxidant Activity
Studies have shown that triazolopyrimidines, structurally related to this compound, exhibit significant antioxidant activity, highlighting their potential in oxidative stress-related research (Gilava et al., 2020).
X-Ray Analysis
X-ray analysis of derivatives of pyrazolo[1,5-a]pyrimidin-7-amine has been conducted, contributing to the understanding of their structural properties and potential applications in material science (Clayton et al., 1980).
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been developed, offering a more efficient and environmentally friendly method for producing these compounds (Kaping et al., 2020).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-24-15-9-7-14(8-10-15)17-12-22-23-18(20)16(11-21-19(17)23)13-5-3-2-4-6-13/h2-12H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMLYXNBFFPSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,4-dichlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4768813.png)
![N-[3-(4-morpholinyl)propyl]-2,3-diphenyl-6-quinoxalinecarboxamide](/img/structure/B4768815.png)


![N-(2-{[2-(2-thienyl)acetyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B4768834.png)
![N-(5-chloro-2-methylphenyl)-3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyanoacrylamide](/img/structure/B4768838.png)
![methyl 5-(2,4-dichlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4768843.png)
![10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B4768849.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B4768864.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B4768878.png)


